An In-depth Technical Guide to the Physical and Chemical Properties of Biotin Methyl Ester
An In-depth Technical Guide to the Physical and Chemical Properties of Biotin Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin methyl ester, the methyl ester derivative of biotin (Vitamin B7), is a key intermediate in the synthesis of various biotinylated probes and reagents used extensively in biomedical research and diagnostics. Its modified carboxyl group allows for specific chemical reactions while retaining the high-affinity binding to avidin and streptavidin, making it a versatile tool in molecular biology, immunology, and nanotechnology. This technical guide provides a comprehensive overview of the physical and chemical properties of Biotin methyl ester, detailed experimental protocols for its synthesis and characterization, and its role in biological pathways.
Physical and Chemical Properties
Biotin methyl ester is a white to off-white solid.[1] Its fundamental physical and chemical properties are summarized in the tables below.
Table 1: General Properties of Biotin Methyl Ester
| Property | Value | Reference(s) |
| Chemical Name | methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | [2] |
| Synonyms | D-(+)-Biotin Methyl Ester, Methyl Biotinate, d-Biotin Methyl Ester | [3] |
| CAS Number | 608-16-2 | [3] |
| Molecular Formula | C₁₁H₁₈N₂O₃S | [3] |
| Molecular Weight | 258.34 g/mol | |
| Appearance | White to off-white solid |
Table 2: Physicochemical Properties of Biotin Methyl Ester
| Property | Value | Reference(s) |
| Melting Point | ~166.5 °C | |
| Boiling Point | 476.4 ± 30.0 °C (Predicted) | |
| Density | 1.184 ± 0.06 g/cm³ (Predicted) | |
| pKa | 13.88 ± 0.40 (Predicted) |
Table 3: Solubility Profile of Biotin Methyl Ester
| Solvent | Solubility | Reference(s) |
| DMSO | 50 mg/mL (193.54 mM) | |
| Methanol | Soluble (approximately 1 g/100 mL) | |
| Acetone | Soluble | |
| Methyl Ethyl Ketone | Soluble | |
| Benzene | Soluble | |
| Cyclohexane | Soluble | |
| Chloroform | Slightly soluble | |
| Water | Insoluble | |
| Ethanol | Insoluble | |
| Saturated & Paraffin Hydrocarbons | Insoluble |
Table 4: Stability and Storage of Biotin Methyl Ester
| Condition | Recommendation | Reference(s) |
| Solid Form | 4°C, sealed storage, away from moisture | |
| In Solvent | -80°C for up to 6 months; -20°C for up to 1 month (sealed, away from moisture) |
Experimental Protocols
Synthesis of Biotin Methyl Ester from D-Biotin
This protocol is based on the esterification of the carboxylic acid group of D-Biotin.
Materials:
-
D-Biotin
-
Dry Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Two-neck round-bottom flask
-
Reflux condenser
-
Nitrogen (N₂) gas supply
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve D-Biotin in dry methanol in a two-neck round-bottom flask under a nitrogen atmosphere.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Remove the methanol under reduced pressure.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude Biotin methyl ester.
-
Purify the crude product by column chromatography or recrystallization.
Characterization Protocols
¹H NMR Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Dissolve a small amount of Biotin methyl ester in the chosen deuterated solvent. Transfer the solution to an NMR tube. Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Expected Chemical Shifts (in CDCl₃): The spectrum will show characteristic peaks for the protons of the biotin ring system and the methyl ester group.
¹³C NMR Spectroscopy:
-
Solvent: CDCl₃ or DMSO-d₆.
-
Procedure: Prepare the sample as for ¹H NMR. Acquire the spectrum on a spectrometer equipped for ¹³C NMR.
-
Expected Chemical Shifts: The spectrum will show distinct signals for each carbon atom in the molecule.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a mull, grind the sample with a drop of Nujol (mineral oil) and place the paste between two KBr plates.
-
Analysis: Place the prepared sample in the FTIR spectrometer and acquire the spectrum.
-
Expected Bands: The spectrum will show characteristic absorption bands for the C=O stretching of the ureido and ester groups, N-H stretching of the ureido group, and C-H stretching of the alkyl chains.
-
Ionization Technique: Electrospray ionization (ESI) is a common method for analyzing biotin derivatives.
-
Procedure: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and introduce it into the mass spectrometer.
-
Expected Results: The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺. Fragmentation patterns can be analyzed in MS/MS experiments to confirm the structure.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like phosphoric acid or formic acid) and an organic solvent like acetonitrile.
-
Detection: UV detection at a low wavelength (e.g., 200 nm) can be used.
-
Procedure:
-
Prepare a standard solution of Biotin methyl ester of known concentration in the mobile phase.
-
Dissolve the sample in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution profile and determine the retention time and peak area of Biotin methyl ester.
-
Biological Role and Signaling Pathways
Biotin methyl ester itself is not a primary biologically active molecule in signaling pathways. However, its metabolic precursor, pimeloyl-ACP methyl ester, is a crucial intermediate in the biotin biosynthetic pathway in organisms like Escherichia coli. This pathway involves the modification of fatty acid synthesis.
Biotin Biosynthesis Pathway in E. coli
The synthesis of biotin in E. coli begins with the hijacking of the fatty acid synthesis machinery. The enzyme BioC methylates the free carboxyl group of malonyl-ACP, forming malonyl-ACP methyl ester. This esterified intermediate then enters two rounds of the fatty acid elongation cycle to produce pimeloyl-ACP methyl ester. The methyl group is then removed by the enzyme BioH, yielding pimeloyl-ACP, which is the precursor for the formation of the biotin rings.
Caption: Biotin biosynthetic pathway in E. coli.
Conclusion
Biotin methyl ester is a valuable chemical entity for researchers in various scientific disciplines. Its well-defined physical and chemical properties, coupled with its role as a synthetic intermediate, make it a cornerstone for the development of sophisticated biochemical tools. This guide provides a foundational understanding of Biotin methyl ester, offering key data and methodologies to aid in its synthesis, characterization, and application in research and development.
